molecular formula C14H8BrF5O B12079981 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B12079981
M. Wt: 367.11 g/mol
InChI Key: QUVKJRBAZPQLAC-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)-ethylamine
  • 2-(2-Bromo-4-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
  • 2-(2-Bromo-4-methylphenoxy)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylene}acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of both difluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H8BrF5O

Molecular Weight

367.11 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8BrF5O/c1-7-2-3-12(9(15)4-7)21-13-10(16)5-8(6-11(13)17)14(18,19)20/h2-6H,1H3

InChI Key

QUVKJRBAZPQLAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Origin of Product

United States

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